Vascular disrupting agent 1

描述

属性

分子式 |

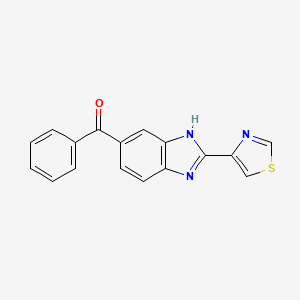

C17H11N3OS |

|---|---|

分子量 |

305.4 g/mol |

IUPAC 名称 |

phenyl-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]methanone |

InChI |

InChI=1S/C17H11N3OS/c21-16(11-4-2-1-3-5-11)12-6-7-13-14(8-12)20-17(19-13)15-9-22-10-18-15/h1-10H,(H,19,20) |

InChI 键 |

DUXGXOSPVHKQIY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CSC=N4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

TBZ-07; TBZ 07; TBZ07; |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Vascular Disrupting Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Vascular Disrupting Agents (VDAs) represent a promising class of therapeutics in oncology, distinguished by their unique mechanism of action that targets the established tumor vasculature. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce a rapid and selective shutdown of existing tumor blood flow, leading to extensive tumor necrosis. This technical guide provides an in-depth exploration of the core mechanisms of action of small-molecule VDAs, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Two Major Classes of Small-Molecule VDAs

Small-molecule VDAs are broadly categorized into two main classes based on their primary mechanism of action:

-

Tubulin-Binding Agents: These agents interfere with microtubule dynamics within endothelial cells, leading to a cascade of events that culminates in vascular collapse.

-

Cytokine-Inducing Agents: This class of VDAs stimulates the production of pro-inflammatory cytokines within the tumor microenvironment, which in turn mediate the anti-vascular effects.

Tubulin-Binding Vascular Disrupting Agents

The majority of small-molecule VDAs in clinical development belong to the tubulin-binding class. These agents typically bind to the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization and disruption of the microtubule cytoskeleton in endothelial cells.

Core Mechanism of Action

The primary target of tubulin-binding VDAs is the endothelial cell lining the tumor blood vessels. The disruption of the microtubule network in these cells triggers a series of downstream events:

-

Cytoskeletal Reorganization and Cell Shape Change: Microtubule depolymerization leads to a rapid alteration in endothelial cell morphology. The cells lose their flattened shape and become more rounded.

-

Activation of the RhoA/ROCK Signaling Pathway: The cytoskeletal changes activate the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is a crucial regulator of endothelial cell contraction and permeability.

-

Increased Vascular Permeability: Activation of the RhoA/ROCK pathway promotes the formation of stress fibers and increases actomyosin contractility. This leads to the breakdown of cell-cell junctions (adherens and tight junctions), resulting in increased vascular permeability and leakage.

-

Vascular Shutdown and Tumor Necrosis: The combination of endothelial cell shape changes and increased permeability leads to a rapid increase in interstitial fluid pressure within the tumor, which compresses and collapses the blood vessels. This cessation of blood flow deprives the tumor core of oxygen and nutrients, causing extensive hemorrhagic necrosis.

Quantitative Data on Tubulin-Binding VDAs

The following tables summarize key quantitative data for prominent tubulin-binding VDAs from preclinical and clinical studies. Direct comparison should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Plinabulin | HT-29 | Colon Cancer | 9.8 | [1] |

| DU 145 | Prostate Cancer | 18 | [1] | |

| PC-3 | Prostate Cancer | 13 | [1] | |

| MDA-MB-231 | Breast Cancer | 14 | [1] | |

| NCI-H292 | Lung Cancer | 18 | [1] | |

| Jurkat | Leukemia | 11 | [1] | |

| MM.1S | Multiple Myeloma | 8-10 | [2] | |

| Crolibulin | NCI-H460 | Lung Cancer | 30 | [3] |

| HT-29 | Colon Cancer | 520 | [3] | |

| A549 | Lung Cancer | 390 | [3] | |

| Combretastatin A4 | BFTC 905 | Bladder Cancer | <4 | |

| TSGH 8301 | Bladder Cancer | <4 |

Table 2: Clinical Trial Efficacy Data

| Compound | Cancer Type | Phase | Primary Endpoint | Result | Reference |

| Plinabulin + Docetaxel | Non-Small Cell Lung Cancer (EGFR wild-type) | III (DUBLIN-3) | Overall Survival (OS) | Median OS: 10.5 months (vs. 9.4 months with placebo + docetaxel); HR 0.82 (p=0.0399) | [4][5][6] |

| 24-month OS rate | 22.1% (vs. 12.5% with placebo + docetaxel; p<0.01) | [7] | |||

| 36-month OS rate | 11.7% (vs. 5.3% with placebo + docetaxel; p=0.04) | [7] | |||

| Combretastatin A4-P + Bevacizumab | Recurrent Ovarian Cancer | II (GOG-0186I) | Progression-Free Survival (PFS) | Median PFS: 7.3 months (vs. 4.8 months with bevacizumab alone); HR 0.69 (p=0.05) | [8] |

| Crolibulin + Cisplatin | Anaplastic Thyroid Cancer | I/II | Response | 1 Complete Response, 2 Stable Disease (>6 months) in 16 patients | [9] |

Cytokine-Inducing Vascular Disrupting Agents

The second class of small-molecule VDAs comprises synthetic flavonoids, with 5,6-dimethylxanthenone-4-acetic acid (DMXAA) being the most well-studied example. These agents induce the production of pro-inflammatory cytokines, which then mediate the anti-vascular effects. It is important to note that while DMXAA shows potent anti-tumor activity in murine models, it failed in human clinical trials due to species-specific differences in its molecular target, STING (Stimulator of Interferon Genes).

Core Mechanism of Action

The mechanism of cytokine-inducing VDAs involves the following steps:

-

Activation of Innate Immune Signaling: In mice, DMXAA directly binds to and activates the STING protein, a key component of the innate immune system. This leads to the activation of downstream signaling pathways.

-

Induction of Cytokine and Chemokine Production: STING activation triggers the production of a variety of cytokines and chemokines, most notably Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and various interferons.[10][11][12] This cytokine storm occurs within the tumor microenvironment.

-

Endothelial Cell Activation and Vascular Damage: The induced cytokines, particularly TNF-α, act on the tumor endothelial cells, leading to increased vascular permeability and vascular shutdown. The influx of immune cells, such as neutrophils and macrophages, further contributes to the anti-tumor response.[11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of VDAs.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

Principle: Tubulin polymerization into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound and vehicle control (e.g., DMSO)

-

Positive controls (e.g., colchicine for inhibition, paclitaxel for promotion)

-

Temperature-controlled 96-well microplate reader

Procedure:

-

Prepare the tubulin polymerization mix on ice: Resuspend lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Prepare serial dilutions of the test compound in General Tubulin Buffer.

-

Add 10 µL of the compound dilutions (or vehicle/positive control) to the wells of a pre-warmed 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be determined from the kinetic curves. The IC50 for inhibition of polymerization can be calculated by comparing the extent of polymerization at a fixed time point across a range of compound concentrations.

In Vitro Endothelial Cell Permeability Assay (Transwell Assay)

This assay measures the ability of a compound to disrupt the integrity of an endothelial cell monolayer.

Principle: Endothelial cells are grown to form a confluent monolayer on a porous membrane in a Transwell insert. The permeability of the monolayer is assessed by measuring the passage of a fluorescently labeled high-molecular-weight dextran from the upper to the lower chamber.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

-

Endothelial cell growth medium

-

Transwell inserts (e.g., 24-well format with 3.0 µm pore size)

-

Collagen solution for coating

-

FITC-Dextran (e.g., 40 kDa)

-

Test compound and vehicle control

-

Fluorescence plate reader

Procedure:

-

Coat the Transwell inserts with collagen and allow to dry.

-

Seed endothelial cells onto the inserts at a high density and culture until a confluent monolayer is formed (typically 2-3 days).

-

Treat the endothelial monolayers with the test compound or vehicle control for the desired time period.

-

Replace the medium in the upper chamber with medium containing FITC-Dextran (1 mg/mL).

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Collect samples from the lower chamber.

-

Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.

-

Data Analysis: The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer. Compare the fluorescence values of treated versus control wells.

In Vivo Tumor Blood Flow Measurement

Several techniques can be used to measure the effects of VDAs on tumor blood flow in vivo. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a commonly used non-invasive method.

Principle: A contrast agent (e.g., a gadolinium-based agent) is injected intravenously, and its uptake and washout in the tumor tissue are monitored over time using rapid MRI acquisitions. Pharmacokinetic models are then applied to the signal intensity-time curves to derive quantitative parameters related to blood flow, blood volume, and vascular permeability.

Materials:

-

Tumor-bearing animal model (e.g., xenograft or syngeneic model)

-

MRI scanner with appropriate coils

-

Gadolinium-based contrast agent

-

Anesthesia and physiological monitoring equipment

Procedure:

-

Anesthetize the tumor-bearing animal and position it in the MRI scanner.

-

Acquire pre-contrast T1-weighted images to map the baseline T1 relaxation time of the tumor.

-

Initiate a rapid T1-weighted imaging sequence and, after a few baseline scans, administer a bolus of the contrast agent intravenously.

-

Continue acquiring images for a period of time to capture the influx and efflux of the contrast agent (e.g., 5-10 minutes).

-

Data Analysis:

-

Draw regions of interest (ROIs) on the tumor in the dynamic images.

-

Generate signal intensity-time curves for each ROI.

-

Convert signal intensity to contrast agent concentration.

-

Fit the concentration-time curves to a pharmacokinetic model (e.g., the Tofts model) to calculate parameters such as Ktrans (volume transfer constant, related to permeability and blood flow) and ve (extravascular extracellular space volume fraction).

-

Compare these parameters before and after VDA treatment.

-

Conclusion

Small-molecule Vascular Disrupting Agents offer a unique and potent approach to cancer therapy by targeting the established tumor vasculature. The two main classes, tubulin-binding agents and cytokine-inducing agents, operate through distinct but convergent mechanisms that lead to a rapid shutdown of tumor blood flow and subsequent necrosis. A thorough understanding of their core mechanisms of action, supported by robust preclinical and clinical data, is crucial for the continued development and optimization of this promising class of anti-cancer drugs. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ashpublications.org [ashpublications.org]

- 3. benchchem.com [benchchem.com]

- 4. The DUBLIN-3 Study: The Treatment Combination of Plinabulin, Docetaxel is Effective at Treating NSCL | Docwire News [docwirenews.com]

- 5. onclive.com [onclive.com]

- 6. Plinabulin plus docetaxel versus docetaxel in patients with non-small-cell lung cancer after disease progression on platinum-based regimen (DUBLIN-3): a phase 3, international, multicentre, single-blind, parallel group, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. Neutrophil Influx and Chemokine Production during the Early Phases of the Antitumor Response to the Vascular Disrupting Agent DMXAA (ASA404) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vascular Disrupting Agent BNC105: A Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular Disrupting Agents (VDAs) represent a promising class of anticancer therapeutics that target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This technical guide focuses on BNC105, a potent tubulin polymerization inhibitor, as a representative VDA. BNC105 selectively disrupts the cytoskeleton of endothelial cells in the tumor microenvironment, causing catastrophic vascular collapse. This document provides a comprehensive overview of the mechanism of action of BNC105, detailed experimental protocols for its evaluation, and a summary of its preclinical efficacy.

Introduction to BNC105 as a Vascular Disrupting Agent

BNC105 is a novel small molecule that acts as a tubulin polymerization inhibitor.[1] Unlike traditional chemotherapy agents that target cancer cells directly, BNC105 primarily targets the tumor's blood supply.[2] The endothelial cells lining the tumor vasculature are particularly sensitive to tubulin disruption, leading to cell shape changes, increased vascular permeability, and ultimately, vascular collapse.[3] This selective action on the tumor vasculature, while sparing normal, quiescent vasculature, offers a therapeutic window for cancer treatment.[1] BNC105 is administered as its disodium phosphate ester prodrug, BNC105P, which is rapidly converted to the active form, BNC105, in vivo.[4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of BNC105 is the inhibition of tubulin polymerization.[1] Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton.[4] They play critical roles in maintaining cell structure, intracellular transport, and cell division.[4] By binding to tubulin, BNC105 prevents the formation of microtubules. This disruption of the microtubule network in endothelial cells triggers a cascade of events leading to vascular disruption.

Signaling Pathway of BNC105-Induced Vascular Disruption

Caption: Mechanism of BNC105-induced vascular disruption.

Quantitative Preclinical Data

BNC105 has demonstrated potent anti-proliferative activity against a range of human cancer cell lines and significant in vivo efficacy in preclinical tumor models.

Table 1: In Vitro Anti-proliferative Activity of BNC105

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| DU145 | Prostate | <1 | [6] |

| Calu-6 | Lung | <1 | [6] |

| MDA-MB-231 | Breast | <1 | [6] |

| A2780cis | Ovarian (cisplatin-resistant) | <10 | [6] |

Table 2: In Vivo Efficacy of BNC105P

| Tumor Model | Treatment | Outcome | Reference |

| MDA-MB-231 Xenograft | 10 mg/kg BNC105P (i.v.) | >95% vascular disruption | [7] |

| RENCA-luc Orthotopic | 150 mg/kg KGP-618 (a similar VDA) | >90% reduction in bioluminescence signal at 2.5h | [8] |

| Various Xenografts | BNC105P | Tumor regressions, with 20% complete tumor clearance | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of BNC105.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI)

-

Glycerol

-

Test compound (BNC105) and vehicle control (e.g., DMSO)

-

Positive control (e.g., Paclitaxel for polymerization enhancement, Vinblastine for inhibition)

-

Black 96-well microplate

-

Fluorescence plate reader with temperature control

Procedure:

-

Preparation of Reagents:

-

Prepare a 2x tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

-

Prepare a 2x test compound solution in General Tubulin Buffer.

-

Prepare a polymerization mix containing General Tubulin Buffer, GTP (final concentration 1 mM), fluorescent reporter (e.g., 10 µM DAPI), and glycerol (final concentration 10%).[9][10]

-

-

Assay Setup:

-

Add 50 µL of the 2x test compound or control solution to the wells of a pre-warmed (37°C) black 96-well plate.

-

To initiate the reaction, add 50 µL of the cold 2x tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.[11]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence).

-

Calculate the percentage of inhibition compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.[12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]

-

96-well cell culture plate

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of BNC105 in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[12]

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

-

Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a VDA in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cells (e.g., MDA-MB-231)

-

Matrigel (optional)

-

BNC105P formulated for intravenous (i.v.) injection

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS or medium (with or without Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer BNC105P (e.g., 10 mg/kg) or vehicle control via i.v. injection according to the desired dosing schedule (e.g., once or twice weekly).

-

-

Efficacy Assessment:

-

Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Perform statistical analysis to determine the significance of the treatment effect.

-

Mandatory Visualizations

Experimental Workflow for VDA Evaluation

References

- 1. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vascular disrupting agent shows activity in kidney cancer model | BioWorld [bioworld.com]

- 9. Tubulin Polymerization Assay [bio-protocol.org]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

The Disruption of Tumor Vasculature by Vascular Disrupting Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Disrupting Agents (VDAs) represent a targeted therapeutic strategy designed to compromise the established blood supply of solid tumors. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce a rapid and selective shutdown of existing tumor vasculature, leading to extensive tumor necrosis. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental evaluation of a archetypal VDA, focusing on the effects of tubulin-binding agents on tumor endothelial cells and the subsequent cascade of vascular collapse. For the purpose of this guide, we will refer to the general class of tubulin-binding VDAs, with Combretastatin A-4 Phosphate (CA4P) as a key example, under the descriptive term "Vascular Disrupting Agent 1" (VDA1). We will also explore the role of the Voltage-Dependent Anion Channel 1 (VDAC1), a key player in mitochondria-mediated apoptosis, in the broader context of cancer cell death induced by therapeutic interventions.

Core Mechanism of Action: Targeting the Endothelial Cytoskeleton

The primary mechanism of action for tubulin-binding VDAs is the disruption of the microtubule cytoskeleton within tumor endothelial cells. These agents bind to tubulin, preventing its polymerization into microtubules.[1] This interference with the cytoskeleton has profound and rapid consequences for endothelial cell morphology and function, leading to vascular collapse and a shutdown of blood flow specifically within the tumor.[2][3]

Signaling Pathways

The binding of VDA1 to tubulin initiates a signaling cascade that culminates in the disruption of endothelial cell integrity. A key pathway implicated in this process is the RhoA/Rho kinase (ROCK) signaling pathway, which regulates endothelial cell shape, adhesion, and permeability.[4][5][6] Depolymerization of microtubules leads to the activation of RhoA, which in turn activates ROCK.[7][8] This activation promotes the phosphorylation of myosin light chain, leading to acto-myosin contraction and a change in cell shape from flattened to rounded.[5][6] This process disrupts cell-cell junctions, particularly those involving VE-cadherin, leading to increased vascular permeability.[2][9]

References

- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RhoA/ROCK Signaling in Vascular Dysfunction: Emerging Insights and Therapeutic Perspectives [sciltp.com]

- 5. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Microtubules as Major Regulators of Endothelial Function: Implication for Lung Injury [frontiersin.org]

- 8. The role of cytoskeleton in the regulation of vascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of the RhoA/Rho Kinase (ROCK) Pathway in the Mechanism of Vascular Disrupting Agent 1 (VDA1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vascular Disrupting Agents (VDAs) represent a promising class of anti-cancer therapeutics that selectively target the established tumor vasculature, leading to rapid vascular shutdown and subsequent tumor necrosis. A growing body of evidence implicates the RhoA/Rho kinase (ROCK) signaling pathway as a critical mediator of the vascular-disrupting effects of these agents. This technical guide provides a comprehensive overview of the involvement of the RhoA/ROCK pathway in the mechanism of action of a representative VDA, Combretastatin A4-Phosphate (CA4P), which will be referred to as Vascular Disrupting Agent 1 (VDA1) for the purpose of this guide. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols, and visualize the involved signaling cascades and workflows.

Introduction to Vascular Disrupting Agents and the RhoA/ROCK Pathway

Vascular Disrupting Agents are small molecule drugs that cause a rapid and selective collapse of the tumor vasculature, leading to a significant reduction in tumor blood flow and subsequent ischemic necrosis of the tumor tissue.[1] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target the existing, often poorly formed, tumor blood vessels.[1] One of the leading VDAs is Combretastatin A4-Phosphate (CA4P), a water-soluble prodrug of combretastatin A4.[1][2]

The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton, cell adhesion, and motility.[3] RhoA cycles between an inactive GDP-bound state and an active GTP-bound state.[3] Upon activation, RhoA interacts with and activates downstream effectors, most notably the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[3] The RhoA/ROCK pathway plays a crucial role in regulating endothelial cell shape, permeability, and vascular tone.[3] Activation of this pathway leads to the phosphorylation of various substrates that promote stress fiber formation and actomyosin contractility, which can increase endothelial permeability and disrupt vascular integrity.[3]

VDA1-Mediated Activation of the RhoA/ROCK Pathway

In vitro studies have demonstrated that VDA1 (CA4P) induces RhoA activation in endothelial cells.[2] This activation leads to a reorganization of the actin cytoskeleton, causing endothelial cell shape changes and an increase in the permeability of endothelial monolayers.[2] These effects are central to the vascular-disrupting activity of VDA1. The inhibition of RhoA or ROCK has been shown to abrogate these VDA1-induced changes in endothelial cells.[3]

In vivo, the activation of the RhoA/ROCK pathway is critical for the full manifestation of the vascular-disrupting effects of VDA1.[3][4] Pre-treatment with a ROCK inhibitor, such as Y-27632, can partially block the VDA1-induced reduction in tumor blood flow and subsequent tumor necrosis.[3][4] This highlights the therapeutic potential of targeting this pathway to either enhance the efficacy of VDAs or modulate their activity.

Quantitative Data on VDA1 and RhoA/ROCK Pathway Involvement

The following tables summarize quantitative data from a key study investigating the in vivo role of ROCK activation in the tumor vascular disrupting activity of VDA1 (CA4P). The study utilized human colorectal carcinoma (SW1222 and LS174T) xenograft models in mice.

| Treatment Group | Mean Tumor Necrosis (% of Sectional Area) | Standard Error of the Mean (SEM) |

| SW1222 Tumors | ||

| Control | < 20% | N/A |

| Y-27632 alone | < 20% | N/A |

| VDA1 (CA4P) alone | > 60% | N/A |

| Y-27632 + VDA1 (CA4P) | < 40% | N/A |

| LS174T Tumors | ||

| VDA1 (CA4P) alone | ~5% (Perfusion Index) | N/A |

| Y-27632 + VDA1 (CA4P) | ~20% (Perfusion Index) | N/A |

Table 1: Effect of VDA1 (CA4P) and ROCK Inhibitor (Y-27632) on Tumor Necrosis and Perfusion. Data extracted from a study by Williams et al., which demonstrated that pretreatment with Y-27632 significantly reduced VDA1-induced tumor necrosis in SW1222 tumors and partially maintained tumor perfusion in LS174T tumors.[3]

| Treatment Group | Relative Red Cell Flux Reduction |

| Y-27632 alone | ~50% |

| VDA1 (CA4P) alone | ~50% |

Table 2: Acute Effects of Y-27632 and VDA1 (CA4P) on Tumor Blood Flow (Laser Doppler Flowmetry). This data indicates that both the ROCK inhibitor and VDA1 alone can cause a rapid, though transient in the case of Y-27632, reduction in tumor blood flow.[3]

Experimental Protocols

RhoA Activation Assay (GTP-RhoA Pulldown)

This protocol is a generalized procedure for detecting the active, GTP-bound form of RhoA in cell lysates.

Materials:

-

Rhotekin-RBD (Rho-binding domain) agarose beads

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2)

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

-

Cultured endothelial cells

-

VDA1 (CA4P) and other treatment agents

Procedure:

-

Cell Culture and Treatment: Plate endothelial cells and grow to 80-90% confluency. Treat cells with VDA1 (e.g., 0.01-1 µM CA4P) for the desired time points (e.g., 15, 30, 60 minutes). Include appropriate controls (e.g., vehicle-treated).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells on ice with cold lysis buffer.

-

Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Pulldown of Active RhoA: Incubate an equal amount of protein from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three times with cold wash buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes.

-

Western Blotting: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an anti-RhoA antibody to detect the pulled-down active RhoA. Also, run a Western blot on the total cell lysates to determine the total RhoA levels in each sample.

In Vivo Tumor Blood Flow Measurement (Laser Doppler Flowmetry)

This protocol describes a method for assessing real-time changes in tumor blood flow in a preclinical model.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenografts)

-

Laser Doppler flowmetry system with probes

-

Anesthesia (e.g., isoflurane)

-

VDA1 (CA4P) and ROCK inhibitor (Y-27632) solutions for injection (e.g., intraperitoneal)

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse.

-

Probe Placement: Insert the laser Doppler probe(s) into the tumor tissue. Allow the signal to stabilize to establish a baseline reading.

-

Drug Administration: Administer the vehicle, VDA1, ROCK inhibitor, or a combination thereof via the desired route (e.g., i.p. injection).

-

Data Acquisition: Continuously record the blood perfusion units (BPU) for the duration of the experiment (e.g., 0-2 hours post-treatment).

-

Data Analysis: Express the blood flow measurements as a percentage of the baseline reading to determine the relative change in tumor perfusion over time.

Immunofluorescence Staining of Endothelial Cell Cytoskeleton

This protocol outlines the steps for visualizing the actin cytoskeleton in cultured endothelial cells following treatment with VDA1.

Materials:

-

Cultured endothelial cells on coverslips

-

VDA1 (CA4P)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (for F-actin staining)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed endothelial cells on sterile glass coverslips in a culture plate. Once they reach the desired confluency, treat them with VDA1 for various time points.

-

Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash with PBS and then block non-specific binding sites with 1% BSA in PBS for 30 minutes.

-

F-actin Staining: Incubate the cells with fluorescently-labeled phalloidin in blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and then counterstain the nuclei with DAPI for 5-10 minutes.

-

Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images to analyze changes in the actin cytoskeleton, such as the formation of stress fibers and cell rounding.

Visualizing the Pathways and Workflows

VDA1-Induced RhoA/ROCK Signaling Pathway

Caption: VDA1-induced activation of the RhoA/ROCK signaling pathway in endothelial cells.

Experimental Workflow for Investigating VDA1 Effects on RhoA Activation

Caption: Workflow for assessing VDA1-induced RhoA activation in endothelial cells.

Conclusion

The RhoA/ROCK signaling pathway is a key player in mediating the vascular-disrupting effects of VDA1 (CA4P). By inducing RhoA activation, VDA1 triggers a cascade of events that lead to cytoskeletal reorganization, increased endothelial permeability, and ultimately, the shutdown of tumor blood vessels. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate role of this pathway and to explore novel therapeutic strategies that target the tumor vasculature. A thorough understanding of these molecular mechanisms is essential for the continued development and optimization of VDAs as a potent anti-cancer therapy.

References

- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-vascular agent Combretastatin A-4-P modulates Hypoxia Inducible Factor-1 and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Vascular Disrupting Agent 1 (BPR0L075)

CAS 875468-82-9

A Comprehensive Overview for Researchers and Drug Development Professionals

Vascular Disrupting Agent 1, more commonly known by its research code BPR0L075, is a potent, synthetic small molecule that has garnered significant interest in the field of oncology. Identified as 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole, this compound functions as a microtubule inhibitor, exhibiting a spectrum of anti-cancer activities including cytotoxicity, anti-angiogenesis, and pronounced vascular disruption within solid tumors. This technical guide provides a detailed examination of its properties, mechanism of action, and the experimental methodologies used to characterize its effects.

Core Physicochemical and Pharmacological Properties

BPR0L075 is a novel synthetic indole compound designed as an analog of Combretastatin A-4, a natural product known for its potent anti-tubulin activity.[1] As a white solid, it was synthesized from 6-methoxyindole and 3,4,5-trimethoxybenzoyl chloride.[2]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 875468-82-9 | - |

| Molecular Formula | C21H21NO5 | [3] |

| Molecular Weight | 367.39 g/mol | [3] |

| Appearance | White solid | [2] |

| Melting Point | Not explicitly reported | - |

| Solubility | Not explicitly reported | - |

| Stability | Not explicitly reported | - |

Pharmacokinetic Profile

Preclinical pharmacokinetic studies in mice have shed light on the absorption, distribution, and elimination of BPR0L075. Following a single intraperitoneal (i.p.) dose of 50 mg/kg, the compound is rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 108.6 µM at 1 hour (Tmax). The plasma concentration declines to approximately 1 µM after 6 hours and to around 0.1 µM by the 9-hour mark, indicating a relatively rapid clearance from systemic circulation. This pharmacokinetic profile aligns well with the observed timing of its acute vascular-disrupting effects in vivo.

Mechanism of Action: A Multi-faceted Anti-cancer Agent

BPR0L075 exerts its anti-cancer effects primarily by disrupting the dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport.

Tubulin Polymerization Inhibition

The core mechanism of BPR0L075 involves its direct interaction with tubulin, the protein subunit of microtubules. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][4] This inhibition of microtubule assembly disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.

Cell Cycle Arrest and Induction of Apoptosis

The disruption of the mitotic spindle by BPR0L075 leads to an arrest of cancer cells in the G2/M phase of the cell cycle.[1][5] Prolonged arrest at this checkpoint triggers cellular signaling pathways that culminate in programmed cell death, or apoptosis. Key molecular events associated with BPR0L075-induced apoptosis include:

-

An increase in the level of cyclin B1.[1]

-

A mobility shift of Cdc2 and Cdc25C, proteins that regulate entry into mitosis.[1]

-

Phosphorylation of the anti-apoptotic protein Bcl-2.[1]

-

Perturbation of the mitochondrial membrane potential.[1]

-

Activation of the caspase-3 cascade, a key executioner of apoptosis.[1]

In some cancer cell types, particularly those resistant to other chemotherapeutics, BPR0L075 can induce an alternative form of cell death known as mitotic catastrophe. This process is characterized by the formation of giant, multinucleated cells. Furthermore, the activation of the JNK and p38 MAPK signaling pathways has been implicated in BPR0L075-induced cell death, suggesting a caspase-independent mechanism in certain contexts.

Signaling Pathway of BPR0L075-Induced Cell Death

Biological Activity and Therapeutic Potential

BPR0L075 has demonstrated a broad spectrum of anti-cancer activity in both in vitro and in vivo models.

In Vitro Cytotoxicity

The compound exhibits potent cytotoxicity against a wide range of human cancer cell lines, with IC50 values typically in the single-digit nanomolar range.[5] Notably, BPR0L075 retains its efficacy in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp170/MDR) and MRP, which are common mechanisms of resistance to other microtubule-targeting agents like paclitaxel and vincristine.[1] It has also shown potent activity in paclitaxel-resistant ovarian cancer cells, with IC50 values between 2-7 nM.[6]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVCAR-3 | Ovarian | 2-7 | [6] |

| SKOV-3 | Ovarian | 2-7 | [6] |

| A2780-1A9 | Ovarian | 2-7 | [6] |

| OVCAR-3-TR | Ovarian (Paclitaxel-Resistant) | 2-7 | [6] |

| SKOV-3-TR | Ovarian (Paclitaxel-Resistant) | 2-7 | [6] |

| 1A9-PTX10 | Ovarian (Paclitaxel-Resistant) | 2-7 | [6] |

| KB | Cervical | Single-digit nM range | [5] |

| MKN-45 | Gastric | Single-digit nM range | [5] |

Vascular-Disrupting and Anti-Angiogenic Effects

A key feature of BPR0L075 is its ability to act as a vascular disrupting agent (VDA). It selectively targets the established tumor vasculature, leading to a rapid shutdown of blood flow within the tumor. This results in extensive tumor necrosis. In addition to its effects on existing blood vessels, BPR0L075 also possesses anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.

In Vivo Antitumor Efficacy

In preclinical animal models, BPR0L075 has demonstrated significant antitumor activity. Intravenous administration of 50 mg/kg of the compound has been shown to potently inhibit the growth of human tumor xenografts in nude mice, including gastric carcinoma (MKN-45), cervical carcinoma (KB), and a P-gp overexpressing cervical carcinoma cell line (KB-VIN10).[1]

Experimental Protocols

The following sections provide an overview of the standard experimental methodologies used to characterize the properties and activities of BPR0L075.

Synthesis of BPR0L075

While a detailed, step-by-step protocol is not publicly available, the synthesis of BPR0L075 is reported to be a one-step process involving the reaction of 6-methoxyindole with 3,4,5-trimethoxybenzoyl chloride.[2] This reaction is a Friedel-Crafts acylation, where the acyl chloride reacts with the electron-rich indole ring, typically at the C3 position. The product, BPR0L075, is obtained as a white solid.[2]

Workflow for Synthesis and Characterization

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

-

Reagents and Materials: Purified tubulin protein, GTP (guanosine triphosphate), polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), a temperature-controlled spectrophotometer or plate reader.

-

Procedure:

-

Tubulin is kept on ice to prevent spontaneous polymerization.

-

A reaction mixture is prepared containing tubulin, GTP, and polymerization buffer.

-

BPR0L075 or a vehicle control is added to the reaction mixture.

-

The reaction is initiated by raising the temperature to 37°C.

-

The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

-

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of BPR0L075 are compared to the control. Inhibition of polymerization is observed as a decrease in the rate and/or the final absorbance.

Cell Viability (Cytotoxicity) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Reagents and Materials: Cancer cell lines, cell culture medium, BPR0L075, MTT reagent, solubilization solution (e.g., DMSO).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of BPR0L075 for a specified period (e.g., 24, 48, or 72 hours).

-

The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved using a solubilization solution.

-

The absorbance of the colored solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of BPR0L075 in a living organism.

-

Materials: Immunocompromised mice (e.g., nude mice), human cancer cell lines, sterile saline or other appropriate vehicle for drug administration.

-

Procedure:

-

Human cancer cells are injected subcutaneously into the flank of the immunocompromised mice.

-

The tumors are allowed to grow to a palpable size.

-

The mice are then randomized into treatment and control groups.

-

BPR0L075 (e.g., at a dose of 50 mg/kg) or the vehicle control is administered to the mice, typically via intravenous or intraperitoneal injection, according to a predetermined schedule.

-

Tumor size is measured regularly (e.g., with calipers) and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

-

-

Data Analysis: The tumor growth in the BPR0L075-treated group is compared to the control group. The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound. At the end of the study, tumors can be excised and weighed, and further histological or molecular analyses can be performed.

Conclusion

This compound (BPR0L075) is a promising preclinical anti-cancer candidate with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its potent cytotoxicity, particularly against multidrug-resistant cancer cells, combined with its vascular-disrupting properties, makes it an attractive molecule for further development. The detailed experimental protocols and understanding of its signaling pathways provide a solid foundation for researchers and drug development professionals to explore its full therapeutic potential in the fight against cancer. Further investigation into its physicochemical properties, such as solubility and stability, will be crucial for its formulation and clinical translation.

References

- 1. BPR0L075, a novel synthetic indole compound with antimitotic activity in human cancer cells, exerts effective antitumoral activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Combretastatin A-4: A Potent Vascular Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Combretastatin A-4 (CA-4), a leading small-molecule Vascular Disrupting Agent (VDA). CA-4, originally isolated from the bark of the South African bushwillow tree Combretum caffrum, has garnered significant attention in oncology research due to its potent and selective disruption of established tumor vasculature.[1] This document details its chemical structure, synthetic methodologies, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

Combretastatin A-4 is a stilbenoid phenol characterized by a cis-stilbene backbone connecting a 3,4,5-trimethoxyphenyl "A" ring and a 3-hydroxy-4-methoxyphenyl "B" ring. The cis configuration is crucial for its high biological activity, as the corresponding trans-isomer is significantly less potent.[1] Due to its poor water solubility, a phosphate prodrug, Combretastatin A-4 Phosphate (CA-4P or Fosbretabulin), was developed, which is readily converted to the active CA-4 by endogenous phosphatases in vivo.[2][3][4]

Chemical Structure of Combretastatin A-4 (CA-4) and its Prodrug (CA-4P)

-

Combretastatin A-4 (CA-4):

-

IUPAC Name: (Z)-1-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene

-

Molecular Formula: C₁₈H₂₀O₅

-

Molecular Weight: 316.35 g/mol

-

-

Combretastatin A-4 Phosphate (CA-4P):

-

IUPAC Name: Disodium (Z)-2-methoxy-5-(2-(3,4,5-trimethoxyphenyl)vinyl)phenyl phosphate

-

Molecular Formula: C₁₈H₁₉Na₂O₈P

-

Molecular Weight: 460.28 g/mol

-

Synthesis of Combretastatin A-4

Several synthetic routes to Combretastatin A-4 have been reported. A common and effective method is the Wittig reaction, which allows for the stereoselective formation of the crucial cis-double bond.

Representative Synthetic Protocol: Wittig Reaction

A widely utilized synthetic strategy involves the Wittig reaction between 3,4,5-trimethoxybenzyltriphenylphosphonium bromide and 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

Experimental Protocol:

-

Preparation of the Wittig Salt: 3,4,5-Trimethoxybenzyl alcohol is first converted to the corresponding benzyl bromide, which is then reacted with triphenylphosphine to yield 3,4,5-trimethoxybenzyltriphenylphosphonium bromide.

-

Wittig Reaction: The phosphonium salt is treated with a strong base, such as sodium hydride or n-butyllithium, in an anhydrous solvent like THF or DMF to generate the ylide.

-

Aldehyde Coupling: Isovanillin (with its phenolic hydroxyl group often protected, e.g., as a methoxymethyl (MOM) ether) is added to the ylide solution. The reaction is typically run at low temperatures (e.g., -78 °C to room temperature) to favor the formation of the cis-alkene.

-

Deprotection: Following the coupling reaction and purification, the protecting group on the phenolic hydroxyl is removed to yield Combretastatin A-4.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization to isolate the pure cis-isomer.

An alternative high-yield, two-step synthesis using a Wittig olefination followed by a Suzuki cross-coupling has also been developed, achieving an overall yield of 56%.[5] Another approach utilizes a Perkin reaction between 3-bromo-4-methoxyphenylacetic acid and 3,4,5-trimethoxybenzaldehyde, followed by hydroxyl transformation and decarboxylation, yielding CA-4 with high cis-selectivity.[6]

Quantitative Biological Data

Combretastatin A-4 exhibits potent cytotoxic and anti-proliferative activity against a wide range of human cancer cell lines. Its efficacy is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal growth inhibition (GI₅₀).

| Cell Line | Cancer Type | IC₅₀ / GI₅₀ Value | Assay Conditions | Reference |

| Human Ovary Cancer | Ovarian Cancer | 0.27 µg/mL (continuous) | Colony forming assay, 11-14 days exposure | [7] |

| B-16 Melanoma | Murine Melanoma | 0.0007 µg/mL | Continuous exposure, 8 days | [7] |

| P-388 Leukemia | Murine Leukemia | 0.0007 µg/mL | Continuous exposure, 8 days | [7] |

| CNE-1 | Nasopharyngeal Carcinoma | 0.8 nM | Not specified | [8] |

| CNE-2 | Nasopharyngeal Carcinoma | 1.2 nM | Not specified | [8] |

| 1A9 | Human Ovarian Carcinoma | 3.6 nM | Antiproliferative activity | [9] |

| 518A2 | Human Melanoma | 1.8 nM - 18 nM | MTT assay, 72 hours | [9] |

| MCF-7 | Breast Cancer | 10 nM - 50 nM | MTT assay, 48 hours | [10] |

| HeLa | Cervical Cancer | 95.90 µM | MTT assay | [11] |

| JAR | Choriocarcinoma | 88.89 µM | MTT assay | [11] |

Note: IC₅₀ values can vary significantly based on the cell line, assay method, and exposure time.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Combretastatin A-4 is the inhibition of tubulin polymerization.[1]

-

Tubulin Binding: CA-4 binds to the colchicine-binding site on β-tubulin with high affinity (Kd of 0.4 μM).[8][9] This binding event prevents the polymerization of tubulin dimers into microtubules.

-

Microtubule Disruption: The inhibition of microtubule formation leads to the disruption of the cellular cytoskeleton. This is particularly detrimental to actively dividing cells, such as endothelial cells in the tumor neovasculature and cancer cells themselves.

-

Vascular Disruption: In endothelial cells, the cytoskeletal collapse causes a change in cell shape from flattened to spherical.[4] This morphological change leads to the breakdown of cell-cell junctions, increased vascular permeability, and ultimately, the collapse of the tumor's established blood vessels.

-

Tumor Necrosis: The shutdown of blood flow deprives the tumor core of oxygen and nutrients, leading to rapid and extensive hemorrhagic necrosis.[4][12]

Key Signaling Pathways

CA-4's vascular disrupting effects are mediated through the disruption of key signaling pathways that maintain endothelial cell integrity and survival.

-

VE-Cadherin Signaling: CA-4P has been shown to disrupt the vascular endothelial (VE)-cadherin/β-catenin signaling pathway.[13][14] VE-cadherin is a critical component of adherens junctions between endothelial cells. By disrupting this complex, CA-4P increases endothelial permeability and leads to vascular collapse.

-

PI3K/Akt Pathway: The disruption of VE-cadherin signaling can lead to the blockade of the PI3K/Akt survival pathway in endothelial cells, further promoting vascular destabilization.[13]

-

VEGF/VEGFR-2 Signaling: CA-4 has been shown to inhibit angiogenesis in part by attenuating the VEGF/VEGFR-2 signaling pathway. It can decrease the expression and secretion of VEGF in cancer cells and endothelial cells under hypoxic conditions.[10]

Caption: Mechanism of action for Combretastatin A-4 in endothelial cells.

Experimental Workflows

Evaluating the efficacy of a vascular disrupting agent like Combretastatin A-4 involves a multi-step process, from initial in vitro screening to in vivo validation.

General Experimental Workflow for VDA Evaluation

This workflow outlines the typical progression for assessing the anti-vascular and anti-tumor effects of a novel VDA.

Caption: General experimental workflow for the evaluation of a vascular disrupting agent.

Protocol: In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.

Experimental Protocol:

-

Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in complete endothelial growth medium.

-

Compound Treatment: Add varying concentrations of Combretastatin A-4 (or other VDA) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Suramin).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Imaging and Analysis: Visualize the formation of tube-like networks using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. A significant reduction in these parameters indicates anti-angiogenic activity.[10]

Conclusion

Combretastatin A-4 remains a cornerstone in the field of vascular disrupting agents. Its well-defined mechanism of action, potent biological activity, and the clinical development of its prodrug, Fosbretabulin, highlight the therapeutic potential of targeting the tumor vasculature. This guide provides foundational technical information to aid researchers and drug development professionals in the ongoing exploration and application of this important class of anti-cancer compounds.

References

- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combretastatin A4 (CA-4; CRC 87-09) | microtubule-targeting agent | microtubule disrupting agent | Tubulin inhibitor | CAS 117048-59-6 | microtubule polymerization destablizer| anticancer | InvivoChem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of Vascular Disruption: A Technical Guide to Combretastatin A-4 Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tubulin-binding Vascular Disrupting Agents (VDAs), focusing on the pivotal compound Combretastatin A-4 (CA-4) and its extensive family of derivatives and analogues. These agents represent a powerful strategy in oncology, designed to selectively target and destroy established tumor vasculature, leading to rapid and extensive tumor necrosis. This document details their mechanism of action, structure-activity relationships (SAR), quantitative biological data, and the critical experimental protocols used for their evaluation.

Mechanism of Action: Inducing Vascular Collapse

Small-molecule VDAs of the combretastatin family function by targeting the cytoskeleton of newly formed endothelial cells within the tumor microenvironment.[1] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs induce a rapid collapse of the existing tumor vasculature.[2]

The primary molecular target is tubulin, the protein subunit of microtubules. CA-4 and its analogues bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and leads to the disassembly of the microtubule network.[3][4] This cytoskeletal disruption in endothelial cells triggers a cascade of downstream events:

-

Cell Shape Change: Endothelial cells, losing their structural support, retract and change from a flattened to a more spherical shape.[5]

-

Increased Permeability: The disruption of cell-cell junctions, particularly those mediated by VE-cadherin, increases vascular permeability.[6][7]

-

Blood Flow Occlusion: The morphological changes and increased interstitial pressure lead to a rapid shutdown of blood flow within the tumor core.[1]

-

Necrosis: Deprived of oxygen and nutrients, the tumor undergoes extensive hemorrhagic necrosis.[8]

A significant challenge in VDA monotherapy is the presence of a surviving "viable rim" of tumor cells at the periphery, which can lead to tumor regrowth. This highlights the need for combination therapies with conventional cytotoxics or anti-angiogenic agents.[1]

Structure-Activity Relationship (SAR) of CA-4 Analogues

The potent biological activity of Combretastatin A-4 is intrinsically linked to its specific chemical architecture. Extensive SAR studies have identified three critical structural elements:[9]

-

A-Ring: The 3,4,5-trimethoxyphenyl moiety is crucial for high-affinity binding to the colchicine site. Modifications in this ring generally lead to a significant loss of activity.[10]

-

Olefinic Bridge: The cis (Z) configuration of the double bond that connects the two phenyl rings is essential for activity. The corresponding trans (E) isomer is largely inactive due to its inability to adopt the correct conformation for tubulin binding.[10] A major liability of CA-4 is its propensity to isomerize to the inactive trans form. To overcome this, many analogues replace the double bond with heterocyclic rings (e.g., imidazole, pyrazole, triazole) to lock the molecule in the active cis-restricted conformation.[4][11]

-

B-Ring: This ring offers the most flexibility for chemical modification to improve potency, solubility, and pharmacokinetic properties. Replacing the 4'-methoxy group with other small substituents, such as hydroxyl or amino groups, can enhance activity.[10][11]

Quantitative Data of Selected CA-4 Derivatives

The following tables summarize the biological activity of CA-4 and several of its heterocyclic analogues. Data is presented to allow for clear comparison of potency in inhibiting tubulin polymerization and cytotoxicity against various human cancer cell lines.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | Description | Tubulin IC₅₀ (µM) | Reference |

| Combretastatin A-4 (CA-4) | Natural Product Lead | 0.5 - 3.0 | [11] |

| Compound 10 | 1,5-Diaryl Pyrazole Analogue | 1.7 | [4] |

| Compound 11 | 4,5-Disubstituted 1,2,3-Triazole | N/A (Potent GI₅₀ <10 nM) | [4] |

| Compound C-13 | 2-Aminoimidazole-Carbonyl Analogue | 63 | [5] |

| Compound 3 | Novel CA-4 Analogue | 9.50 | [12] |

| Compound 31 | Silicon-Linker Analogue | Potent (Comparable to CA-4) | [13] |

Note: IC₅₀ values can vary between different assay conditions and tubulin sources.

Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines

| Compound | HeLa (Cervical) GI₅₀/IC₅₀ | A549 (Lung) GI₅₀/IC₅₀ | MCF-7 (Breast) GI₅₀/IC₅₀ | HCT-15 (Colon) GI₅₀/IC₅₀ | Reference |

| Combretastatin A-4 (CA-4) | - | 112 nM | 0.007 µM | - | [5][13] |

| Compound C-13 | 36 nM | 48 nM | 121 nM | - | [5] |

| 8b (Imidazole Analogue) | - | - | - | 0.05 µM | [11] |

| 8c (Imidazole Analogue) | - | - | - | 0.04 µM | [11] |

| Compound 16a (Sulfamate Deriv.) | Excellent Potency | Excellent Potency | Excellent Potency | - | [14] |

Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are often used interchangeably but can be derived from different assay endpoints.

Table 3: In Vivo Efficacy in Xenograft Models

| Compound | Animal Model | Tumor Model | Dosing & Schedule | Efficacy Endpoint | Reference |

| CA-4P (Fosbretabulin) | SCID Mice | WSU-DLCL2 Lymphoma | 4 x 200 mg/kg | T/C = 11.7%; Log₁₀ Kill = 1.01 | [8] |

| CA-4P (Fosbretabulin) | Murine Model | NSCLC Xenotransplant | Systemic Treatment | Significant growth delay | [15] |

| CA-4P (Fosbretabulin) | Mice | MDA-MB-231 Breast | 120 mg/kg i.p. | 50-90% decrease in light emission (BLI) | [16] |

T/C: Median tumor volume of treated group / Median tumor volume of control group x 100.

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of VDA candidates. The following sections provide protocols for essential in vitro assays.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization increases the turbidity of the solution, which can be measured spectrophotometrically.

Materials:

-

Lyophilized tubulin (porcine or bovine brain, >99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM stock)

-

Glycerol

-

Test compound and vehicle control (e.g., DMSO)

-

Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

-

Temperature-controlled microplate reader (37°C) with 340 nm filter

-

96-well, clear, flat-bottom plates

Procedure:

-

Preparation: Thaw all reagents on ice. Keep tubulin on ice at all times. Prepare a 10x working stock of the test compound by diluting a high-concentration stock in GTB. Perform a serial dilution to generate a range of test concentrations.

-

Tubulin Mix: Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of GTB containing 1 mM GTP and 10% glycerol.[17]

-

Assay Initiation: Pre-warm the 96-well plate to 37°C. Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the appropriate wells.

-

To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1]

-

Data Analysis: Plot absorbance (OD at 340 nm) versus time. Determine the Vmax (maximum rate of polymerization) and the final plateau absorbance. Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Endothelial Cell Tube Formation Assay

This assay assesses a compound's ability to disrupt the formation of capillary-like structures by endothelial cells (e.g., HUVECs) cultured on a basement membrane extract.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS supplement)

-

Basement Membrane Extract (e.g., Matrigel®), growth factor-reduced

-

96-well tissue culture plates

-

Test compound and vehicle control

-

Inverted microscope with camera

Procedure:

-

Plate Coating: Thaw Matrigel at 4°C overnight. Pre-chill a 96-well plate and pipette tips at -20°C.

-

On ice, add 50 µL of Matrigel to each well of the pre-chilled plate. Ensure the gel is evenly distributed. Avoid bubble formation.[18]

-

Incubate the plate at 37°C for at least 30-60 minutes to allow the gel to solidify.[19]

-

Cell Plating: Harvest HUVECs (passage 2-5 recommended) using trypsin. Resuspend the cells in a basal medium and count them.

-

Prepare a cell suspension containing the test compound at various concentrations.

-

Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.[18]

-

Incubation: Incubate the plate for 4-18 hours in a 37°C incubator with 5% CO₂.[18]

-

Analysis: Visualize the formation of tubular networks using an inverted microscope. Capture images at several points in each well. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).

Cell Cycle Analysis via Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Tubulin inhibitors typically cause an arrest in the G2/M phase.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Test compound and vehicle control

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) Staining Solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[20]

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells. Adherent cells are detached with trypsin. Combine all cells for each sample and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in the residual PBS. While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21]

-

Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.[21]

-

Incubate at room temperature for 30 minutes in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.[20][21]

-

Data Analysis: Use cell cycle analysis software to gate on single cells and generate a DNA content histogram. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: VDA signaling cascade from tubulin binding to tumor necrosis.

Caption: Preclinical evaluation workflow for novel VDA candidates.

Caption: Key structure-activity relationships of CA-4 analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. Small molecule vascular disrupting agents: potential new drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desacetylvinblastine Monohydrazide Disrupts Tumor Vessels by Promoting VE-cadherin Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combretastatin A-4 prodrug inhibits growth of human non-small cell lung cancer in a murine xenotransplant model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to Vascular Disrupting Agents vs. Anti-Angiogenic Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor vasculature is a critical target in oncology, giving rise to two distinct, yet potentially complementary, therapeutic strategies: anti-angiogenic agents and Vascular Disrupting Agents (VDAs). Anti-angiogenic agents, exemplified by the monoclonal antibody bevacizumab, focus on inhibiting the formation of new blood vessels (angiogenesis), primarily by neutralizing pro-angiogenic signals like Vascular Endothelial Growth Factor (VEGF). In contrast, VDAs, with the small-molecule prodrug Combretastatin A-4 Phosphate (CA4P, or Fosbretabulin) being a leading example, are designed to attack the existing, established tumor vasculature. They induce a rapid and acute shutdown of blood flow, leading to extensive hemorrhagic necrosis in the tumor core.